1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene is an aromatic compound with the molecular formula C8H7ClFIO2 This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring, along with a methoxymethoxy group
Preparation Methods
The synthesis of 1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Methoxymethoxylation: Introduction of the methoxymethoxy group via nucleophilic substitution reactions, often using methoxymethyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of halogens makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene depends on its specific applicationFor example, in coupling reactions, the halogen atoms facilitate the formation of new carbon-carbon bonds via palladium-catalyzed mechanisms .
Comparison with Similar Compounds
Similar compounds include:
1-Chloro-2-fluoro-4-(methoxymethoxy)benzene: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
1-Chloro-3-fluoro-2-(methoxymethoxy)benzene: Different positioning of the halogen atoms, which can affect its reactivity and applications.
4-Fluoroiodobenzene: Lacks the chlorine and methoxymethoxy groups, making it less versatile in synthetic applications.
The uniqueness of 1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene lies in its combination of substituents, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C8H7ClFIO2 |
---|---|
Molecular Weight |
316.49 g/mol |
IUPAC Name |
1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7ClFIO2/c1-12-4-13-8-6(11)3-2-5(9)7(8)10/h2-3H,4H2,1H3 |
InChI Key |
BYZQHIPCZROGMD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.